molecular formula C16H17NO6S B10812255 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide

Cat. No.: B10812255
M. Wt: 351.4 g/mol
InChI Key: RBLHLVNLXSRFOZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide is a complex organic compound with a unique structure that includes a benzodioxine ring and sulfonic acid amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with sulfonyl chloride derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide is unique due to its specific structural features that confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-20-13-5-3-11(9-15(13)21-2)17-24(18,19)12-4-6-14-16(10-12)23-8-7-22-14/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLHLVNLXSRFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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